ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic triazole derivative featuring an adamantane moiety, a benzyl group at the 4-position of the triazole ring, and a sulfanyl-acetate ester side chain. The adamantane group confers rigidity and lipophilicity, which are critical for enhancing membrane permeability and biological activity . The compound’s design aligns with pharmacophores known for antiviral, antibacterial, and nonlinear optical (NLO) applications, as demonstrated by structurally related adamantane-triazole hybrids . Its synthesis typically involves nucleophilic substitution reactions between triazole-thiol precursors and halogenated intermediates, followed by formamide coupling .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-2-32-22(30)16-33-24-28-27-21(29(24)15-17-6-4-3-5-7-17)14-26-23(31)25-11-18-8-19(12-25)10-20(9-18)13-25/h3-7,18-20H,2,8-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKRZDBOPSMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the triazole intermediate.
Attachment of the Benzyl Group: The benzyl group is attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a suitable catalyst.
Formation of the Sulfanyl Acetate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The adamantane group enhances the compound’s stability and bioavailability, while the benzyl group contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on (bromophenyl analogue: 533.48 g/mol; benzyl analogue expected to have similar weight).
Key Observations:
Substituent Influence on Bioactivity: The 4-chlorobenzyl derivative () exhibits antibacterial properties, likely due to enhanced electrophilicity from the chlorine atom, facilitating interactions with bacterial enzymes . The dimethylaminoethylsulfanyl analogue () shows antiviral activity against HIV and influenza, attributed to adamantane’s ability to disrupt viral uncoating .
NLO Performance: The dimethylaminoethylsulfanyl analogue demonstrates a hyperpolarizability value nine times greater than urea, making it a promising NLO material . The target compound’s ester group may further enhance electron delocalization, though experimental data are lacking.
Synthetic Flexibility :
- Substitution at the triazole 4-position (e.g., benzyl vs. methyl vs. phenyl) modulates steric bulk and solubility. For instance, the methyl group in ’s compound improves crystallinity, while benzyl derivatives () may enhance lipophilicity for CNS-targeted applications .
Computational and Experimental Data
Table 2: Comparative Computational Results (DFT Studies)
- Gaps in Data: While the dimethylaminoethylsulfanyl analogue has well-characterized NLO properties , the target compound’s ester group and benzyl substitution necessitate further computational validation to assess its electron-withdrawing/donating effects.
Crystallographic and Structural Validation
- The adamantane-triazole core is highly amenable to crystallographic analysis, as shown in and , where single-crystal X-ray diffraction confirmed planar triazole rings and adamantane’s rigid chair conformation .
- Its bromophenyl analogue () likely shares similar packing motifs due to analogous steric profiles.
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as Oprea1_828397, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its antiviral, antifungal, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately . Its unique structure incorporates an adamantane moiety, a triazole ring, and a sulfanyl group, which contribute to its biological activity. The adamantane structure is known for its rigidity and three-dimensional shape, influencing the pharmacokinetics of the compound.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against various influenza strains.
In Vitro Assays:
- The compound was tested in cell cultures against influenza viruses.
- Cytotoxicity was assessed to determine effective concentration ranges.
Molecular Docking Studies:
Computational simulations have indicated strong binding interactions between this compound and viral proteins responsible for replication. These studies suggest that the triazole ring enhances the compound's ability to inhibit viral activity through specific receptor interactions.
Antifungal Activity
Compounds containing triazole rings are frequently associated with antifungal properties. This compound has demonstrated significant antifungal activity in various assays:
Research Findings:
A study reported that derivatives of adamantane exhibited potent antifungal effects. In particular, compounds similar to ethyl 2-[...sulfanyl]acetate showed activity that approached or exceeded that of standard antifungal agents like trimethoprim .
Anticancer Potential
The compound's structural features suggest it may also possess anticancer properties. Research indicates that derivatives with similar configurations have exhibited significant interactions with protein targets involved in tumor growth regulation.
Case Studies:
In experimental models, certain adamantane derivatives were shown to inhibit cancer cell proliferation effectively. The presence of the sulfanyl and triazole groups likely contributes to these effects by enhancing interaction with biological targets involved in cancer progression .
Comparative Analysis
The following table summarizes the biological activities of ethyl 2-[...sulfanyl]acetate compared to similar compounds:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Adamantane | Rigid carbon cage | Antiviral | Lacks functional groups for enhanced activity |
| Triazole Derivative | Triazole ring | Antifungal | May not contain adamantane moiety |
| Ethyl 2-[Sulfanyl]-triazole | Sulfanyl group | Anticancer | Simpler structure without adamantane |
The inclusion of both adamantane and triazole structures in ethyl 2-[...sulfanyl]acetate enhances its biological activity through potential synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
